7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one
Overview
Description
7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one is a natural product found in Butea monosperma with data available.
Scientific Research Applications
Antihyperlipidemic Potential : A study showed that this compound, isolated from mahogany seeds, significantly reduced the atherogenic index and altered the expression levels of Nrf2 and GPx genes in hyperlipidemic rats, suggesting potential as an antihyperlipidemic agent (Prasetyastuti, Ayunda, & Sunarti, 2021).
Antimicrobial and Antioxidant Activities : New derivatives of this compound have been synthesized, displaying significant antimicrobial and antioxidant properties (Hatzade et al., 2008).
Synthesis and Characterization for Drug Production : The compound has been utilized in the synthesis and characterization of novel polystyrene-supported catalysts for producing anticoagulant drugs like Warfarin (Alonzi et al., 2014).
Antibacterial Effects : Research on new derivatives of 4-hydroxy-chromen-2-one, closely related to 7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one, indicated high levels of antibacterial activity (Behrami & Dobroshi, 2019).
Photovoltaic Properties : A study focused on the electronic and photovoltaic properties of chromen-2-one-based organic dyes, highlighting their potential in dye-sensitized solar cells (Gad, Kamar, & Mousa, 2020).
Phototransformation Studies : The phototransformation of certain chromenones, closely related to this compound, has been researched, revealing interesting photocyclisation and dealkoxylation behaviors (Khanna et al., 2015).
Analgesic Activity : Stereoisomers of a related compound demonstrated high analgesic activity with low acute toxicity, indicating potential in pain management (Pavlova et al., 2015).
Safety and Hazards
Future Directions
Coumarin derivatives have attracted the attention of many research groups due to their unique stability and the presence of an α,β-unsaturated lipid structure, which leads to strong fluorescence of their derivatives. They have important application value in fluorescent probes, dyes, and optical materials . Therefore, the future directions of this compound could involve further exploration of its potential applications in these areas.
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
7-hydroxy-3-(4-methoxyphenyl)-2-methylchromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-10-16(11-3-6-13(20-2)7-4-11)17(19)14-8-5-12(18)9-15(14)21-10/h3-9,18H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVXOZABOPNCSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20419877 | |
Record name | 7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20419877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13004-42-7 | |
Record name | 7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20419877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.